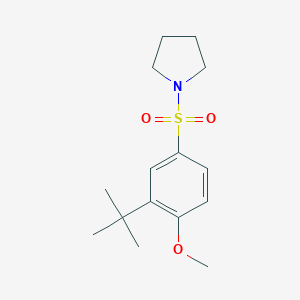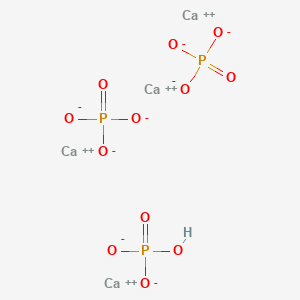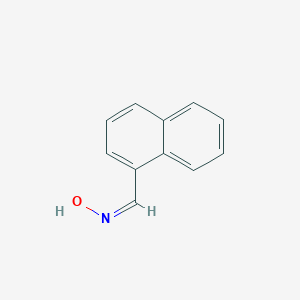
Dihydroenmein
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dihydroenmein is a natural product found in Isodon and Isodon trichocarpus with data available.
Wissenschaftliche Forschungsanwendungen
Hydrogen Generation and Energy Storage
Electrocatalytic Generation of Dihydrogen : Research has explored electrocatalytic generation of dihydrogen using diiron hydrogenase mimics. Weak acids like acetic acid can catalyze the reduction process at certain potentials, showcasing a potential avenue for hydrogen generation (Felton et al., 2007).
Nanoparticles for Ammonia Borane Dehydrogenation : Studies on hydrogen production from ammonia borane dehydrogenation highlight the role of nanoparticles in providing safer solid sources of hydrogen. This research is crucial for hydrogen storage technologies, with a focus on various metals as catalysts (Mboyi et al., 2021).
Biological and Biomedical Applications
Digital Image Correlation in Biological Tissues : Digital image correlation (DIC) has been applied to study the mechanical behavior of biological tissues, including arterial tissues and bovine hoof horn. DIC provides a non-invasive method to analyze tissue properties (Zhang & Arola, 2004).
Dihydrochalcones in Plant Growth and Human Health : Dihydrochalcone compounds, related to dihydroenmein, play a significant role in plant growth and stress response. Their potential as anticancer agents and other health benefits are being explored, with efforts to improve their production through metabolic engineering (Ibdah et al., 2017).
Catalysis and Chemical Reactions
Coordination Chemistry of Dihydrogen : The coordination chemistry of dihydrogen involves synthesis, characterization, and reactivity analysis. This field has applications in green chemistry and hydrogenation catalysis (Heinekey & Oldham, 1993).
Dihydrogen Bonds in Metal Hydride Reactions : The dihydrogen bond in metal hydride reactions has been studied for its role in hydrogen exchange, alcoholysis, and other catalytic reactions. Understanding these interactions is crucial for developing new catalytic processes (Belkova et al., 2016).
Material Science
Catalytic Dehydrogenation of Alkanes : Research in this area focuses on the catalytic dehydrogenation of light alkanes using metals and metal oxides. This process is essential for producing light olefins and understanding the mechanisms of catalyst performance (Sattler et al., 2014).
H2PO4− Fluorescent Sensors : The development of H2PO4− fluorescent sensors, based on organic scaffolds, is significant for applications in chemistry and life sciences. These sensors can detect dihydrogen phosphate in various environments (Zhang et al., 2014).
Eigenschaften
CAS-Nummer |
14237-76-4 |
|---|---|
Molekularformel |
C20H28O6 |
Molekulargewicht |
364.4 g/mol |
IUPAC-Name |
6,9-dihydroxy-7,7,17-trimethyl-3,10-dioxapentacyclo[14.2.1.01,13.04,12.08,12]nonadecane-2,18-dione |
InChI |
InChI=1S/C20H28O6/c1-9-10-4-5-11-19(7-10,15(9)22)17(24)26-13-6-12(21)18(2,3)14-16(23)25-8-20(11,13)14/h9-14,16,21,23H,4-8H2,1-3H3 |
InChI-Schlüssel |
XDIFXKVLMXAILB-UHFFFAOYSA-N |
SMILES |
CC1C2CCC3C(C2)(C1=O)C(=O)OC4C35COC(C5C(C(C4)O)(C)C)O |
Kanonische SMILES |
CC1C2CCC3C(C2)(C1=O)C(=O)OC4C35COC(C5C(C(C4)O)(C)C)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-[(2,5-Dimethoxy-4-methylphenyl)sulfonyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B224741.png)

![1-[(4-Chloro-3-methoxyphenyl)sulfonyl]indoline](/img/structure/B224745.png)



![1-[(4-Fluoro-3-methoxyphenyl)sulfonyl]indoline](/img/structure/B224776.png)
![[(4-Methoxy-2,3-dimethylphenyl)sulfonyl]indoline](/img/structure/B224781.png)
![[(5-Methoxy-2,4-dimethylphenyl)sulfonyl]indoline](/img/structure/B224782.png)
![[(2-Methoxy-4,5-dimethylphenyl)sulfonyl]indoline](/img/structure/B224788.png)

